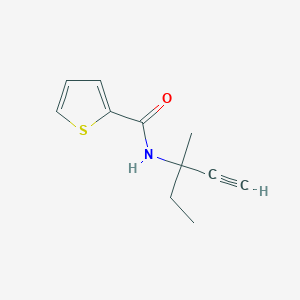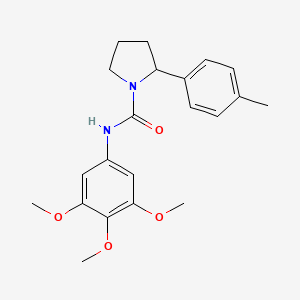
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which can produce a range of physiological and biochemical effects.
Mechanism of Action
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide inhibits the activity of FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endocannabinoid neurotransmitter that binds to the same receptors as THC, the active ingredient in marijuana. Anandamide is involved in a variety of physiological processes, including pain perception, mood regulation, and appetite.
Biochemical and physiological effects:
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anxiolysis, and antidepressant effects. It has also been shown to improve memory and learning, as well as to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of FAAH, which means that it does not affect other enzymes or neurotransmitters. It is also relatively easy to synthesize and has a long half-life in vivo. However, 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has some limitations, including its poor solubility in water and its potential to produce off-target effects at high doses.
Future Directions
There are several potential future directions for research on 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of pain, particularly chronic pain. Another area of interest is its effects on addiction and drug-seeking behavior. Additionally, 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide may have potential applications in the treatment of mood disorders, such as anxiety and depression. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, as well as its potential limitations and side effects.
Synthesis Methods
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenylhydrazine with 3,4,5-trimethoxybenzoyl chloride, followed by reaction with pyrrolidine-1-carboxylic acid. Other methods involve the use of different reagents, such as benzoyl chlorides or isocyanates.
Scientific Research Applications
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has also been investigated for its potential use in the treatment of addiction, as well as for its effects on memory and learning.
properties
IUPAC Name |
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14-7-9-15(10-8-14)17-6-5-11-23(17)21(24)22-16-12-18(25-2)20(27-4)19(13-16)26-3/h7-10,12-13,17H,5-6,11H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJAHVVUCLSCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6072844.png)
![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)
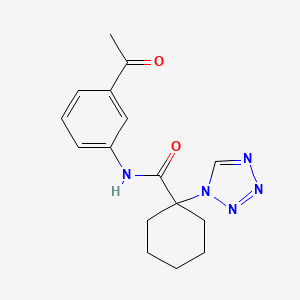
![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)
![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)
![5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-N-[2-(2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6072865.png)
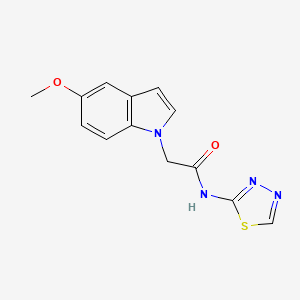
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6072880.png)

![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B6072896.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)
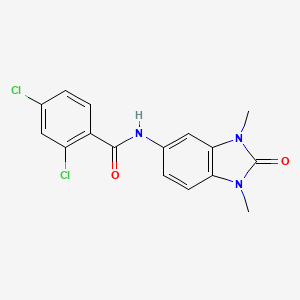
![N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6072924.png)
